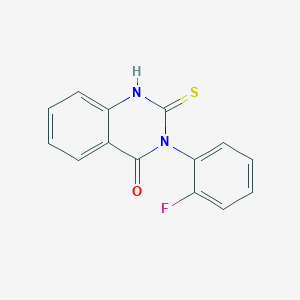

3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

描述

Historical Context and Development

The development of this compound emerges from a rich historical foundation in quinazoline chemistry that spans over a century and a half. The quinazoline scaffold itself traces its origins to 1869 when Griess first prepared a quinazoline derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This pioneering work established the fundamental bicyclic structure that would eventually serve as the backbone for numerous therapeutic agents and research compounds. The bicyclic product was initially designated as bicyanoamido benzoyl and retained this nomenclature until 1885, when the more systematic quinazoline terminology was adopted.

The synthetic methodology leading to the formation of this compound represents a significant advancement in the field, building upon decades of quinazolinone synthetic development. The compound is synthesized through a base-catalyzed intramolecular nucleophilic cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in the presence of N,N-dimethyl formamide. This reaction proceeds via an intramolecular nucleophilic substitution mechanism, utilizing sodium tertiary butoxide as the base and requiring heating at 70-80 degrees Celsius for three hours under nitrogen atmosphere. The successful implementation of this synthetic strategy demonstrates the evolution of quinazolinone chemistry from simple cyclizations to sophisticated, stereocontrolled transformations.

The crystallographic characterization of this compound has provided unprecedented insight into its molecular architecture. The crystal structure analysis reveals that the compound crystallizes in the orthorhombic space group P na21 with unit cell dimensions of a = 22.430(4), b = 8.1478(16), c = 13.522(3) Angstroms, yielding a unit cell volume of 2471.2(9) cubic Angstroms. Particularly noteworthy is the presence of two independent molecules per asymmetric unit that are linked through centrosymmetric dimers via intermolecular N-H…S hydrogen bonds. This structural information has been instrumental in understanding the solid-state behavior and potential intermolecular interactions of this fluorinated quinazolinone derivative.

The physical properties of this compound have been extensively documented, with the compound exhibiting a melting point range of 274-276 degrees Celsius. This relatively high melting point reflects the strong intermolecular forces present in the crystal lattice, consistent with the hydrogen bonding patterns observed in the crystal structure analysis. The compound's stability under standard laboratory conditions has made it an attractive target for further chemical modifications and biological evaluations.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual structural features, representing a convergence of several important chemical principles and synthetic strategies. Heterocyclic compounds constitute the largest class of organic compounds and play fundamental roles in biological systems, with more than ninety percent of new pharmaceutical agents containing at least one heterocyclic ring system. The quinazolinone scaffold, exemplified by this fluorinated derivative, occupies a particularly prominent position within this vast chemical space due to its exceptional versatility and biological relevance.

The incorporation of fluorine substituents into heterocyclic frameworks represents a cornerstone strategy in modern medicinal chemistry, with fluorinated compounds often exhibiting enhanced metabolic stability, improved bioavailability, and modified physicochemical properties compared to their non-fluorinated counterparts. The strategic placement of the fluorine atom at the 2-position of the phenyl ring in this compound exemplifies this approach, potentially modulating the compound's electronic properties and molecular interactions. The electronegativity of fluorine and its ability to participate in unique intermolecular interactions, such as halogen bonding, contribute to the compound's distinct chemical behavior and potential biological activity.

The thioxo functionality present in this compound introduces an additional layer of chemical complexity and potential reactivity. Unlike the more common oxo derivatives, thioxoquinazolinones possess unique electronic properties due to the presence of the sulfur-containing heterocyclic system. The sulfur atom's larger atomic radius and different orbital overlap characteristics compared to oxygen result in altered electronic distribution and potential coordination chemistry. This structural feature opens avenues for metal coordination studies and provides opportunities for further chemical modifications through sulfur-based reactions.

The quinazolinone core structure represents one of the most privileged scaffolds in medicinal chemistry, with over 200 naturally occurring alkaloids containing this fundamental unit. The structural rigidity imposed by the fused ring system, combined with the strategic positioning of heteroatoms, creates a pharmacophore that is readily recognized by biological targets. The planar nature of the quinazoline ring system facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the nitrogen and oxygen heteroatoms serve as hydrogen bond acceptors and donors, respectively.

Recent advances in synthetic methodology have enabled the efficient preparation of diverse quinazolinone derivatives, including fluorinated variants such as this compound. The development of environmentally benign synthetic protocols, including water-mediated reactions and carbocatalysis approaches, has enhanced the accessibility of these compounds for research applications. These methodological improvements have facilitated the exploration of structure-activity relationships within the quinazolinone family and have contributed to the identification of compounds with enhanced biological profiles.

| Property | Value | Method/Conditions |

|---|---|---|

| Molecular Formula | C14H9FN2OS | Computed Analysis |

| Molecular Weight | 272.30 g/mol | Mass Spectrometry |

| Melting Point | 274-276°C | Differential Scanning Calorimetry |

| Crystal System | Orthorhombic | X-ray Crystallography |

| Space Group | P na21 | Single Crystal Analysis |

| Unit Cell Volume | 2471.2(9) ų | Crystallographic Determination |

| Chemical Abstracts Service Number | 23892-21-9 | Registry Database |

Position in Quinazolinone-Based Research

The position of this compound within the broader landscape of quinazolinone-based research reflects its role as both a representative example of contemporary synthetic achievements and a potential platform for future therapeutic development. Quinazoline and quinazolinone derivatives have emerged as one of the most extensively studied classes of heterocyclic compounds in modern medicinal chemistry, with immense therapeutic potential spanning multiple disease areas. The diverse range of biological activities exhibited by quinazolinone-containing molecules has positioned this scaffold as a central focus of pharmaceutical research and development efforts.

Contemporary quinazolinone research has revealed remarkable diversity in biological activities, with compounds in this class demonstrating anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties. The anticonvulsant activity of quinazolinone derivatives has been particularly well-documented, with studies showing that fluorinated quinazolinones exhibit significant activity against maximal electroshock-induced seizures. Specifically, compounds containing halide substituents at the 3-position of the quinazolinone system have demonstrated enhanced anticonvulsant profiles, suggesting that the fluorine substituent in this compound may contribute to similar biological activities.

The antimicrobial potential of quinazolinone derivatives has gained significant attention in the context of emerging antibiotic resistance. Research has demonstrated that various quinazolinone derivatives exhibit effectiveness against Mycobacterium tuberculosis bacteria, including multi-drug resistant strains. The incorporation of fluorine substituents and thioxo functionalities, as present in this compound, represents strategic modifications that may enhance antimicrobial potency and overcome resistance mechanisms. Studies on related quinazolinone compounds have shown that structural modifications at the 2 and 3 positions can significantly impact antimicrobial activity profiles.

The structural features present in this compound align with several established structure-activity relationships within quinazolinone research. The presence of the fluorinated phenyl substituent at the 3-position corresponds to modifications that have been shown to enhance biological activity in related compounds. Research on quinazolinone derivatives has demonstrated that substituents at the 3-position play crucial roles in determining biological activity, with aromatic substituents often conferring enhanced potency compared to aliphatic alternatives.

The thioxo functionality distinguishes this compound from the more extensively studied oxo analogues and positions it within a specialized subset of quinazolinone research focused on sulfur-containing heterocycles. Thioxoquinazolinones have demonstrated unique reactivity profiles that enable further chemical modifications and derivatization strategies. The conversion of thioxoquinazolinones to other quinazolinone derivatives through copper-mediated palladium-catalyzed cross-coupling reactions has been reported, highlighting the synthetic utility of the thioxo functionality as a reactive handle for structural diversification.

Recent patent literature and pharmaceutical development efforts have increasingly focused on quinazolinone derivatives for various therapeutic applications, with particular emphasis on oncology and neurological disorders. The quinazolinone scaffold has proven particularly amenable to structural modifications that enhance selectivity for specific biological targets, making it an attractive framework for precision medicine approaches. The systematic exploration of fluorinated quinazolinones, including compounds such as this compound, contributes to this expanding chemical space and provides valuable insights into structure-activity relationships.

The synthetic accessibility and structural diversity possible within the quinazolinone family have made these compounds attractive targets for combinatorial chemistry and library synthesis approaches. The reliable synthetic methodologies available for quinazolinone preparation, combined with the tolerance of the scaffold for diverse substituent patterns, have facilitated the generation of large compound collections for biological screening. The specific synthetic route used for this compound, involving base-catalyzed cyclization of thiourea precursors, represents one of several reliable approaches for accessing this important class of compounds.

| Research Area | Relevance to Compound | Key Findings |

|---|---|---|

| Anticonvulsant Studies | Fluorinated quinazolinones show enhanced activity | Halide substituents at position 3 improve efficacy |

| Antimicrobial Research | Structural modifications impact potency | Effective against resistant bacterial strains |

| Synthetic Methodology | Thioxo functionality enables derivatization | Cross-coupling reactions provide access to analogues |

| Structure-Activity Relationships | Aromatic 3-substituents enhance activity | Fluorine incorporation modulates physicochemical properties |

| Pharmaceutical Development | Quinazolinones in clinical trials | Over 200 naturally occurring alkaloids contain scaffold |

属性

IUPAC Name |

3-(2-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHDFWPLWWDYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350017 | |

| Record name | 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23892-21-9 | |

| Record name | 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 2-fluoroaniline with isothiocyanates under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products.

化学反应分析

Types of Reactions

3-(2-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Halogenated or nitrated quinazolinone derivatives.

科学研究应用

Pharmacological Applications

The compound belongs to the class of quinazolinones, which are known for their wide range of biological activities. Research indicates that derivatives of quinazolinones exhibit significant pharmacological properties, including:

- Anticancer Activity : Studies have demonstrated that quinazolinone derivatives can inhibit cancer cell proliferation. For instance, 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has shown potential in targeting specific cancer pathways, making it a candidate for further development in cancer therapeutics .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Research suggests that it may disrupt microbial cell function, providing a basis for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies have indicated that quinazolinone derivatives can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

In material science, the unique structural properties of this compound lend themselves to various applications:

- Polymer Additives : Due to its chemical stability and reactivity, this compound can be used as an additive in polymer formulations to enhance mechanical properties and thermal stability .

- Coatings and Films : The compound's properties may also be exploited in developing advanced coatings that require specific functional characteristics such as corrosion resistance and durability .

Cosmetic Formulations

The cosmetic industry is increasingly interested in compounds like this compound due to their potential benefits:

- Skin Care Products : The compound may be incorporated into formulations aimed at improving skin health by providing antioxidant effects or enhancing skin hydration. Its incorporation could lead to products with improved efficacy and stability .

- Stabilizers in Formulations : The compound's stability under various conditions makes it a suitable candidate for use as a stabilizer in cosmetic products, ensuring prolonged shelf life and effectiveness .

Case Studies and Research Findings

A detailed examination of the research surrounding this compound reveals several case studies highlighting its applications:

作用机制

The mechanism of action of 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may interfere with the function of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets are subjects of ongoing research.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Quinazolinone derivatives vary in substituent type, position, and electronic properties, leading to distinct physicochemical and biological behaviors. Below is a detailed comparison:

Substituent Position and Electronic Effects

Halogenated Derivatives

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve lipophilicity (logP ~4.4) compared to bulkier chloro analogs .

- Substituent Position : Ortho-fluorinated derivatives (e.g., target compound) exhibit higher melting points than para-substituted analogs due to enhanced crystal packing .

Anticancer Activity Against MCF-7 Cells

Physicochemical and Spectral Properties

NMR and IR Data Comparison

Notes:

生物活性

3-(2-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique structure that includes a fluorophenyl group and a thioxo moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C14H9FN2OS

- Molecular Weight : 272.3 g/mol

- CAS Number : 23892-21-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to inhibition of critical enzymes involved in cell proliferation. Research indicates that this compound may modulate apoptosis pathways by influencing the expression of apoptosis regulators such as Bax and Bcl-2, and activating caspases involved in both intrinsic and extrinsic apoptotic pathways .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines, including LoVo (colon cancer) and HCT-116 (colorectal cancer), with IC50 values reported at 294.32 ± 8.41 µM and 383.5 ± 8.99 µM respectively .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 Value (µM) |

|---|---|

| LoVo | 294.32 ± 8.41 |

| HCT-116 | 383.5 ± 8.99 |

The mechanism underlying its anticancer activity involves cell cycle arrest at the G2/M phase for LoVo cells and the G1 phase for HCT-116 cells, indicating a disruption in normal cell division processes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for comprehensive evaluation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural variations. For instance, modifications to the fluorophenyl or thioxo groups can enhance or reduce its efficacy against targeted enzymes or receptors. Ongoing research focuses on optimizing these structural features to improve potency and selectivity .

Case Studies

- Study on Apoptotic Pathways : A study explored the effects of this compound on apoptosis in cancer cells. Results indicated that treatment led to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming its role as an apoptosis inducer .

- Combination Therapy Research : Another investigation assessed the compound's effectiveness in combination with other chemotherapeutics. The findings revealed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

- Methodology :

- One-pot synthesis : React anthranilic acid esters with primary amines and bis(benzotriazolyl) methanethione in the presence of DBU, yielding 70–85% under mild conditions .

- Multi-component reaction (MCR) : Use hydroxyapatite nanoparticles (HAP NPs) as a recyclable catalyst in aqueous media, achieving 80–92% yields with reduced reaction time (2–4 hours) and eco-friendly conditions .

- Dithiocarbamate intermediates : React 4-amino pyridine with carbon disulfide and methyl anthranilate, yielding 85% via thiourea cyclization .

- Comparison :

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Eco-Friendliness |

|---|---|---|---|---|

| One-pot (DBU) | Organic solvent | 70–85 | 6–8 hours | Moderate |

| MCR (HAP NPs) | Aqueous | 80–92 | 2–4 hours | High |

| Dithiocarbamate pathway | Ethanol | 85 | 12 hours | Moderate |

Q. How is the compound characterized structurally?

- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal refinement to confirm bond lengths, angles, and stereochemistry .

- Spectroscopy :

- 1H/13C NMR : Identify aromatic protons (δ 6.7–8.0 ppm) and thiocarbonyl (C=S) groups.

- IR : Confirm C=O (1660–1680 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

Q. What preliminary biological activities have been reported?

- Antifungal : Inhibits Aspergillus fumigatus via disruption of ergosterol biosynthesis (MIC = 12.5–25 µg/mL) .

- Anticancer : Induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8–15 µM) by activating caspase-8 and suppressing NF-κB .

- Antimicrobial : Schiff base derivatives show activity against S. aureus (MIC = 16–32 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and yield?

- Variables :

- Catalyst loading : HAP NPs (10–15 mol%) reduce side reactions in MCRs .

- Temperature : Reflux in ethanol (80°C) vs. room-temperature MCRs (25–40°C) impacts cyclization efficiency .

- Challenges :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate isomers.

- Byproducts : Monitor thiourea intermediates via TLC to prevent open-chain formation .

Q. What mechanistic insights explain its antifungal vs. anticancer activity?

- Antifungal : Targets fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol synthesis .

- Anticancer : Activates extrinsic apoptosis pathways (caspase-8) and inhibits NF-κB-mediated survival signals .

- Structural determinants : Fluorophenyl substitution enhances membrane permeability, while the thiocarbonyl group chelates metal cofactors in target proteins .

Q. How can computational methods aid in structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina to simulate binding to C. albicans CYP51 (PDB: 5TZ1) or human NF-κB (PDB: 1NFK) .

- ADME prediction : SwissADME predicts moderate bioavailability (LogP = 2.8) and blood-brain barrier permeability .

- Energy framework analysis : Compare Hirshfeld surfaces to evaluate intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystal structures .

Q. How should researchers address contradictions in bioactivity data across studies?

- Variables to consider :

- Cell lines : MCF-7 (hormone-sensitive) vs. MDA-MB-231 (triple-negative) breast cancer models yield divergent IC₅₀ values .

- Assay conditions : MIC values for Aspergillus depend on inoculum size (10⁴–10⁶ CFU/mL) and incubation time (24–72 hours) .

- Statistical rigor : Replicate experiments ≥3 times and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Methodological Best Practices

- Synthesis : Prioritize MCRs with HAP NPs for green chemistry compliance .

- Characterization : Validate crystal structures via CSD cross-referencing to avoid misassignment .

- Bioassays : Include positive controls (e.g., fluconazole for antifungal assays) and cytotoxicity controls (e.g., MCF-10A normal cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。